An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6)
An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6)
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6), a substituted phenethylamine derivative. While direct experimental literature on this specific molecule is limited, this document leverages extensive data from close structural analogs, established principles of organic chemistry, and predictive models to serve as an essential resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, proposed synthetic and purification protocols, in-depth analytical characterization methodologies, and a detailed exploration of its potential pharmacological profile based on its structural relationship to known psychoactive compounds like para-Methoxymethamphetamine (PMMA). The objective is to provide a robust foundational understanding to enable and guide future research and development efforts involving this compound.
Introduction and Molecular Overview
3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine belonging to the substituted amphetamine class. Its structure is characterized by a para-methoxy substituted benzene ring linked via a propyl chain, with a methyl group at the alpha position relative to the phenyl ring and an amino group at the terminus. The molecular structure combines two key pharmacophores: the methoxyphenyl group, common in various biologically active compounds, and the 2-methylpropan-1-amine backbone, which is a core feature of many central nervous system (CNS) active agents.
The structural similarity to well-characterized compounds, notably as the des-methylamino precursor to para-Methoxymethamphetamine (PMMA), suggests a significant potential for biological activity, particularly as a monoamine releasing agent or reuptake inhibitor.[1] Its utility may also extend to being a critical building block or intermediate in the synthesis of more complex pharmaceutical agents, analogous to how related structures serve as precursors for medications like the β2-adrenoceptor agonist, formoterol.[2] This guide aims to consolidate predictive data and established methodologies to provide a thorough technical profile of this high-interest research chemical.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is presented below. These properties are crucial for designing experimental conditions, predicting solubility, and estimating potential bioavailability.
| Property | Value / Prediction | Source / Method |
| CAS Number | 23014-82-6 | - |
| Molecular Formula | C₁₁H₁₇NO | PubChemLite[3] |
| Molecular Weight | 179.26 g/mol | PubChemLite[3] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted by analogy |
| Predicted XlogP | 2.0 | PubChemLite[3] |
| Predicted Boiling Point | ~260-270 °C at 760 mmHg | By analogy to similar compounds[4] |
| Predicted Density | ~0.98 g/cm³ | By analogy to similar compounds[4] |
| SMILES | CC(CC1=CC=C(C=C1)OC)CN | PubChemLite[3] |
| InChIKey | JXRFSKNSANGNGB-UHFFFAOYSA-N | PubChemLite[3] |
The predicted XlogP value of 2.0 suggests moderate lipophilicity, indicating a reasonable potential for crossing the blood-brain barrier, a key characteristic for CNS-active compounds.
Synthesis and Purification
While a specific, validated synthesis for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is not published in readily available literature, a plausible and efficient route can be designed based on established organic chemistry principles. A logical approach involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 1-(4-methoxyphenyl)-2-propanone.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Reductive Amination (Step 2)
This protocol is adapted from standard procedures for the synthesis of primary amines from ketones.
Objective: To convert 4-(4-methoxyphenyl)butan-2-one to 3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Materials:
-
4-(4-methoxyphenyl)butan-2-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask, add 4-(4-methoxyphenyl)butan-2-one (1.0 eq) and ammonium acetate (10 eq).
-
Dissolve the mixture in methanol (approx. 0.2 M concentration of the ketone).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the flask in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and DCM. Discard the organic layer.
-
Basify the aqueous layer to pH >12 with 1 M NaOH.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Causality and Self-Validation: The use of a large excess of ammonium acetate drives the equilibrium towards imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting ketone, which is a key self-validating aspect of this protocol. The acid/base workup effectively separates the basic amine product from non-basic impurities and starting material.
Purification
The crude product can be purified by one of the following methods:
-
Bulb-to-bulb distillation (Kugelrohr): Ideal for purifying oils on a laboratory scale.[5]
-
Column Chromatography: Using silica gel with a gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol containing a small percentage (e.g., 1-2%) of triethylamine to prevent peak tailing of the amine on the acidic silica.[6]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from standard analytical techniques.
Analytical Workflow
Caption: Workflow for analytical confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.10 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group.
-
δ ~6.85 ppm (d, J=8.5 Hz, 2H): Aromatic protons meta to the methoxy group.
-
δ 3.79 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ ~2.70 ppm (m, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).
-
δ ~2.50 ppm (dd, 1H): One of the benzylic methylene protons (-CH₂-Ar).
-
δ ~2.30 ppm (dd, 1H): The other benzylic methylene proton (-CH₂-Ar).
-
δ ~1.80 ppm (m, 1H): The methine proton (-CH-).
-
δ ~1.20 ppm (br s, 2H): Amine (-NH₂) protons, exchangeable with D₂O.
-
δ ~0.95 ppm (d, J=6.5 Hz, 3H): Methyl (-CH₃) protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158.0 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~130.5 ppm: Aromatic quaternary carbon.
-
δ ~129.5 ppm (2C): Aromatic CH carbons ortho to the methoxy group.
-
δ ~113.8 ppm (2C): Aromatic CH carbons meta to the methoxy group.
-
δ 55.2 ppm: Methoxy (-OCH₃) carbon.
-
δ ~45.0 ppm: Aminomethyl carbon (-CH₂NH₂).
-
δ ~40.0 ppm: Benzylic carbon (-CH₂-Ar).
-
δ ~35.0 ppm: Methine carbon (-CH-).
-
δ ~17.0 ppm: Methyl (-CH₃) carbon.
-
Mass Spectrometry (MS)
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is predicted to show the following key fragments.[3]
| m/z (charge) | Adduct | Predicted Ion |
| 179.13 | [M]⁺ | Molecular Ion |
| 162.13 | [M-NH₃]⁺ | Loss of ammonia |
| 121.07 | [C₈H₉O]⁺ | Benzylic cleavage, forming the stable methoxybenzyl cation |
| 58.06 | [C₃H₈N]⁺ | Cleavage alpha to the nitrogen |
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum is expected to show characteristic N-H stretching and bending vibrations.[7]
-
3400-3250 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the primary amine group.[7]
-
3050-3000 cm⁻¹ (weak): Aromatic C-H stretching.
-
2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching.
-
1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration.[7]
-
~1610, 1510 cm⁻¹ (strong): Aromatic C=C stretching.
-
1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.
-
1050-1000 cm⁻¹ (medium): Symmetric C-O-C stretching.
-
910-665 cm⁻¹ (broad, strong): N-H wagging.[7]
Potential Pharmacological Profile and Research Applications
The structural features of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine strongly suggest it is a pharmacologically active molecule, primarily targeting the central nervous system.
Relationship to PMMA and CNS Activity
The target compound is a direct structural analog of para-Methoxymethamphetamine (PMMA), differing only by the absence of an N-methyl group. PMMA is known to be a potent serotonin–norepinephrine releasing agent (SNRA) and a monoamine oxidase inhibitor (MAOI).[1]
Caption: Hypothesized mechanism of CNS action based on analogy to PMMA.
Based on this relationship, it is highly probable that 3-(4-Methoxyphenyl)-2-methylpropan-1-amine will:
-
Interact with Monoamine Transporters: It likely acts as a substrate for the serotonin transporter (SERT) and norepinephrine transporter (NET), inducing neurotransmitter release. Its effect on the dopamine transporter (DAT) may be weaker, similar to PMMA.[1]
-
Inhibit Monoamine Oxidase: The primary amine structure is a classic feature of many MAOIs. Inhibition of MAO would lead to decreased breakdown of monoamines, further potentiating the effects of release.
These actions would likely result in significant psychoactive effects, potentially with a profile that is more serotonergic than dopaminergic.
Potential as a Synthetic Intermediate
The molecule serves as a valuable scaffold. The primary amine can be readily derivatized to explore structure-activity relationships or to build more complex molecules. For instance, N-alkylation or acylation could lead to libraries of compounds for screening against various biological targets.[8][9]
Suggested Areas for Future Research
-
Receptor Binding and Functional Assays: Quantify binding affinities and functional activity (release vs. reuptake inhibition) at SERT, NET, and DAT.
-
MAO Inhibition Assays: Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
-
In Vivo Behavioral Studies: In rodent models, assess effects on locomotion, drug discrimination (e.g., substitution for MDMA or amphetamine), and other behavioral paradigms.[1]
-
Antioxidant and Anticancer Screening: Derivatives of similar structures, such as 3-((4-methoxyphenyl)amino)propanehydrazide, have shown potent antioxidant and anticancer activity.[8][9] Screening this core structure for such properties could uncover novel therapeutic applications.
Safety, Handling, and Storage
As a novel research chemical with a high potential for potent biological activity, 3-(4-Methoxyphenyl)-2-methylpropan-1-amine must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Handling: Handle only in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. Store in a locked cabinet or other secure location accessible only to authorized personnel.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. Do not induce vomiting.[10]
-
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